![molecular formula C9H16N2OS B2855919 1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1491006-67-7](/img/structure/B2855919.png)
1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
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Overview
Description
The compound “1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Synthesis and Chemical Properties
Thiazole derivatives are synthesized through various chemical reactions, including cycloaddition and condensation processes. For example, Gebert et al. (2003) demonstrated the synthesis of spirocyclic 1,3-thiazolidines via [2+3]-cycloaddition involving azomethine ylides and thiocarbonyl compounds, showcasing the potential for creating complex thiazole-based structures through sonication-induced reactions (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Biological Activities
Thiazoles exhibit a wide range of biological activities. Wardkhan et al. (2008) investigated the synthesis of thiazoles and their derivatives, revealing their antimicrobial activities against bacterial and fungal isolates. This highlights the potential of thiazole compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008). Similarly, Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins with notable antibacterial and antifungal activities, further emphasizing the utility of thiazole derivatives in medicinal chemistry (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Material Science Applications
In material science, thiazole derivatives have been modified for various applications. Aly et al. (2015) modified poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-aminothiazole, enhancing the hydrogels' swelling properties and thermal stability. These modified hydrogels showed promising antibacterial and antifungal activities, suggesting their potential in medical applications (Aly, Aly, & El-Mohdy, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, which allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This suggests that the compound could have a wide range of effects on different biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole compounds , it can be inferred that this compound could potentially have a wide range of molecular and cellular effects.
properties
IUPAC Name |
1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-4-12-5-8-11-7(3)9(13-8)6(2)10/h6H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDHAAAHCVMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=C(S1)C(C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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